molecular formula C21H21BrOP+ B15075368 (Acetonyl)triphenylphosphonium bromide

(Acetonyl)triphenylphosphonium bromide

Cat. No.: B15075368
M. Wt: 400.3 g/mol
InChI Key: KZBWHCFTAAHIJJ-UHFFFAOYSA-N
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Description

Significance of Phosphonium (B103445) Salts as Synthetic Intermediates and Reagents in Contemporary Organic Chemistry

Quaternary phosphonium salts have secured a vital position in contemporary organic synthesis, serving a multitude of functions that drive the creation of complex molecules. researchgate.net Their significance stems from their versatility, acting as catalysts, intermediates, and reagents in a wide array of chemical transformations. researchgate.netwikipedia.org

One of their most prominent roles is as precursors to phosphorus ylides in the Wittig reaction, a cornerstone of alkene synthesis. libretexts.orgnih.gov This reaction allows for the precise formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or a ketone. libretexts.orgnih.gov The stability and reactivity of the ylide can be tuned by the nature of the substituents on the phosphonium salt, offering chemists control over the stereochemical outcome of the reaction. wikipedia.orgorganic-chemistry.org

Beyond the Wittig reaction, phosphonium salts are highly effective phase-transfer catalysts (PTCs). organic-chemistry.orgorgsyn.org In this capacity, they facilitate reactions between reactants located in different immiscible phases, such as an aqueous and an organic layer. organic-chemistry.org The lipophilic nature of the organic substituents on the phosphonium cation allows it to transport anions from the aqueous phase into the organic phase, where they become more reactive. organic-chemistry.org This has profound implications for green chemistry, often allowing for milder reaction conditions and the avoidance of hazardous solvents. organic-chemistry.org

Furthermore, certain phosphonium salts are classified as ionic liquids (PILs), which are salts with melting points below 100°C. lumenlearning.com PILs are gaining attention as environmentally benign solvents and catalysts due to their negligible vapor pressure, high thermal stability, and recyclability. lumenlearning.com Their unique properties can influence reaction rates and selectivities in ways not achievable with conventional solvents. lumenlearning.comcymitquimica.com Phosphonium-based ionic liquids are noted for their superior thermal and chemical stability compared to their nitrogen-based counterparts. lumenlearning.com The applications of phosphonium salts are continually expanding, with roles in polymerization, the synthesis of advanced materials, and as organocatalysts for various transformations. mcmaster.canbinno.com

Table 1: Key Roles of Quaternary Phosphonium Salts in Organic Synthesis
RoleDescriptionKey Applications
Wittig Reagent PrecursorsServe as the starting materials for the generation of phosphorus ylides.Synthesis of alkenes from aldehydes and ketones. libretexts.orgnih.gov
Phase-Transfer Catalysts (PTCs)Facilitate the transfer of reactants between immiscible phases, enhancing reaction rates.Nucleophilic substitutions, alkylations, and oxidations under heterogeneous conditions. organic-chemistry.orgnbinno.com
Ionic Liquids (PILs)Act as "green" solvents and catalysts with high thermal and chemical stability.Catalysis, nanoparticle stabilization, and as electrolytes. lumenlearning.comcymitquimica.com
OrganocatalystsFunction as non-metallic catalysts for a variety of organic transformations.Catalytic alkylation, amination, and cycloaddition reactions. researchgate.netorgsyn.org
Synthetic IntermediatesUtilized in the synthesis of complex molecules and functional materials.Polymerization reactions and the creation of specialty chemicals. mcmaster.canbinno.com

Historical Context and Foundational Developments in Phosphonium Salt Chemistry

The journey of phosphonium salts in organic chemistry is intrinsically linked to the groundbreaking work of German chemist Georg Wittig. While the fundamental synthesis of phosphonium salts—typically through the quaternization of a tertiary phosphine (B1218219) with an alkyl halide—was known, their full potential was unlocked in the mid-20th century. researchgate.netkoyonchem.com

In 1954, Georg Wittig and his collaborator Ulrich Schöllkopf reported a novel reaction that would revolutionize the synthesis of alkenes. researchgate.netcymitquimica.com They discovered that treating a phosphonium salt, specifically methyltriphenylphosphonium (B96628) bromide, with a strong base generated a highly reactive species known as a phosphorus ylide (or phosphorane). lumenlearning.comresearchgate.net This ylide could then react with an aldehyde or ketone to form an alkene and triphenylphosphine (B44618) oxide. lumenlearning.comresearchgate.net This process, now universally known as the Wittig reaction, offered an unprecedented advantage: the position of the newly formed double bond was precisely controlled, avoiding the mixtures of isomers often produced by other elimination reactions. cymitquimica.com

This discovery was a paradigm shift in synthetic organic chemistry. The ability to convert a carbonyl group into a specific alkene under mild conditions proved invaluable for the synthesis of complex natural products and other intricate organic molecules. libretexts.org In recognition of this monumental contribution, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979. wikipedia.orglibretexts.orgcymitquimica.com

The foundational development of the Wittig reaction firmly established phosphonium salts as essential reagents in the synthetic chemist's toolkit. The initial preparation of the phosphonium salt via the SN2 reaction of triphenylphosphine with an alkyl halide remains a common and fundamental procedure in laboratories worldwide. cymitquimica.comkoyonchem.com Wittig's work not only provided a powerful new synthetic method but also stimulated decades of further research into the chemistry of organophosphorus compounds, leading to the development of modified Wittig reagents and a deeper understanding of the reaction mechanism. wikipedia.org

Overview of (Acetonyl)triphenylphosphonium Bromide in Modern Organic Synthesis Research

This compound is a specific and highly versatile quaternary phosphonium salt that serves as a valuable reagent in modern organic synthesis. Its structure, which incorporates a ketone functionality, allows it to act as a precursor to a stabilized phosphorus ylide, influencing its reactivity and applications.

A primary application of this compound is in the Wittig reaction to synthesize α,β-unsaturated ketones. Upon treatment with a base, it forms the corresponding acetonylidenetriphenylphosphorane ylide. This stabilized ylide reacts with aldehydes to furnish (E)-alkenes with high selectivity. organic-chemistry.org This transformation is a reliable method for constructing key structural motifs found in many natural products and pharmaceutically active compounds.

Beyond its role in olefination, this compound has been identified as an effective catalyst. Research has shown it to be a useful catalyst for the cyclotrimerization of aliphatic aldehydes under solvent-free conditions, producing 1,3,5-trioxanes. researchgate.net This catalytic activity extends to aldehydes containing various functional groups, highlighting the robustness of the process. researchgate.net

The compound is also employed in the synthesis of heterocyclic compounds, which are core structures in many areas of medicinal and materials chemistry. The reactive ylide generated from the salt can participate in multicomponent reactions, acting as a key building block for the construction of complex ring systems in a single step. For instance, it is used in reactions with dialkyl acetylenedicarboxylates and various NH-acidic compounds to produce stable, functionalized phosphorus ylides that are themselves valuable synthetic intermediates. researchgate.net Furthermore, this compound has been utilized for the chemoselective acetylation of amines and aldehydes. cymitquimica.com

Table 2: Selected Applications of this compound
Application TypeReactionProduct TypeReference
Wittig ReagentReaction with aldehydesα,β-Unsaturated ketones organic-chemistry.org
CatalystCyclotrimerization of aliphatic aldehydes1,3,5-Trioxanes researchgate.net
Reagent for Heterocycle SynthesisMulticomponent reactionsFunctionalized phosphorus ylides, various heterocycles researchgate.net
Reagent for FunctionalizationChemoselective acetylationAcetylated amines and aldehydes cymitquimica.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H21BrOP+

Molecular Weight

400.3 g/mol

IUPAC Name

2-oxopropyl(triphenyl)phosphanium;hydrobromide

InChI

InChI=1S/C21H20OP.BrH/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1;

InChI Key

KZBWHCFTAAHIJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Origin of Product

United States

Synthesis Methodologies for Acetonyl Triphenylphosphonium Bromide

Conventional Synthetic Routes for (Acetonyl)triphenylphosphonium Bromide Formation

The traditional and most direct method for synthesizing this compound involves the quaternization of triphenylphosphine (B44618) with bromoacetone (B165879). This reaction is a classic example of an SN2 reaction where the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon atom of bromoacetone, and displacing the bromide ion.

A typical procedure involves reacting triphenylphosphine with bromoacetone in a suitable solvent, such as benzene, at room temperature. This method is known to produce the desired product in excellent yield. tandfonline.com The resulting this compound is a crystalline solid that is non-hygroscopic and soluble in various organic solvents like dichloromethane, chloroform, methanol (B129727), and ethanol. tandfonline.com

The general reaction scheme is as follows: P(C₆H₅)₃ + BrCH₂C(O)CH₃ → [(C₆H₅)₃PCH₂C(O)CH₃]⁺Br⁻

This straightforward approach is widely cited and remains a fundamental method for the laboratory-scale preparation of this phosphonium (B103445) salt. tandfonline.com

Optimized Reaction Conditions for Enhanced Synthesis Yields and Purity

While the conventional method is effective, research has focused on optimizing reaction conditions to maximize yield and purity, often exploring different solvents and temperatures. For instance, microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. The synthesis of various phosphonium salts, including substituted-benzyltriphenylphosphonium bromides, has been successfully achieved with good to quantitative yields (87-98%) under microwave irradiation. biomedres.us An optimized condition for these syntheses was found to be the use of tetrahydrofuran (B95107) (THF) as a solvent at 60°C for 30 minutes. biomedres.us Although not specifically detailed for this compound in the provided sources, this suggests that microwave irradiation could be a viable strategy for enhancing its synthesis as well.

Another approach to improving phosphonium salt synthesis involves the use of triphenylphosphine hydrobromide and the corresponding alcohol, with azeotropic distillation to remove water and drive the reaction to completion. This method has proven effective for preparing benzyl (B1604629) and thenyl phosphonium salts in high yields. researchgate.net

Preparation of Polymer-Supported Analogues of this compound

To facilitate catalyst recovery and reuse, this compound has been anchored to a polymer backbone. This creates a heterogeneous catalyst, poly-p-styryldiphenylacetonylphosphonium bromide (PATPB), which simplifies product purification and reduces environmental impact. tandfonline.com

The synthesis of PATPB involves treating a copolymer of styrene (B11656) and p-styryldiphenylphosphine, cross-linked with divinylbenzene (B73037), with an excess of bromoacetone. This reaction proceeds in a quantitative yield. tandfonline.com The resulting polymer-supported phosphonium salt contains approximately 1.88 mmol of phosphine (B1218219) per gram of resin. tandfonline.com Commercially available polymer-supported triphenylphosphine can also be utilized as a starting material for this preparation. tandfonline.com These polymer-supported catalysts have demonstrated high efficiency in reactions such as the protection of aldehydes as acetals and thioacetals. tandfonline.comtandfonline.com

The degree of cross-linking in the polymer support can influence the reactivity and yield of subsequent reactions. Studies on other polymer-supported phosphonium salts have shown that lower cross-linking (e.g., 2%) often leads to higher yields in Wittig reactions compared to higher cross-linking (e.g., 8% or >20%). rsc.org Non-cross-linked polystyrene supports have also been developed, offering superior reactivity in some cases due to better solubility in common organic solvents. cmu.edu

Reactivity and Mechanistic Investigations of Acetonyl Triphenylphosphonium Bromide

Ylide Generation from (Acetonyl)triphenylphosphonium Bromide: Fundamental Principles

This compound serves as a precursor to the corresponding phosphonium (B103445) ylide, also known as acetonylidenetriphenylphosphorane. This transformation is a fundamental acid-base reaction. The carbon atom situated between the phosphorus and the carbonyl group (the α-carbon) is acidic due to the electron-withdrawing effects of both the positively charged phosphonium group and the adjacent acetyl group.

The generation of the ylide is achieved by treating the phosphonium salt with a suitable base. The base deprotonates the α-carbon, resulting in a neutral molecule with adjacent positive and negative charges, a characteristic feature of an ylide. This ylide exists as a resonance-stabilized species, with the negative charge delocalized between the carbon and the oxygen of the carbonyl group.

The general mechanism is as follows:

Deprotonation: A base (B:) abstracts a proton from the α-carbon of the this compound.

Ylide Formation: The resulting carbanion is stabilized by the adjacent triphenylphosphonium group, forming the acetonylidenetriphenylphosphorane ylide. This ylide is a "stabilized ylide" because the negative charge is delocalized onto the oxygen atom of the acetyl group through resonance.

This stabilized ylide is a key intermediate in various chemical transformations, most notably the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. wikipedia.orgorganic-chemistry.org The stability of this ylide influences its reactivity and the stereochemistry of the products formed in subsequent reactions.

Reaction Pathways and Proposed Mechanisms in Catalytic Applications

This compound (ATPB) has demonstrated significant utility as a catalyst in several organic transformations, operating under mild and often solvent-free conditions.

This compound is an efficient catalyst for the acylation of various nucleophiles, including alcohols, phenols, thiols, and amines, using acetic anhydride (B1165640). organic-chemistry.org The reaction proceeds smoothly at room temperature, providing the corresponding acetate (B1210297) derivatives in high yields.

The proposed mechanism suggests that the phosphonium salt acts as a Lewis acid, activating the acetic anhydride.

Proposed Catalytic Cycle:

Activation of Acylating Agent: The phosphonium cation is thought to interact with one of the carbonyl oxygen atoms of the acetic anhydride. This interaction polarizes the C=O bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Nucleophilic Attack: The nucleophile (e.g., an alcohol, R-OH) attacks the activated carbonyl carbon.

Product Formation: An intermediate is formed which then collapses, eliminating the catalyst and a molecule of acetic acid, to yield the final acylated product (e.g., an ester, R-OAc). mdpi.com The catalyst is then free to participate in another cycle.

This catalytic approach offers a mild alternative to traditional acylation methods that often require harsher conditions or stoichiometric amounts of activating agents. mdpi.com

Table 1: Acylation of Various Substrates Catalyzed by this compound

SubstrateProductYield (%)
Benzyl (B1604629) alcoholBenzyl acetate95
Phenol (B47542)Phenyl acetate92
ThiophenolThiophenyl acetate94
AnilineAcetanilide96
4-Nitrobenzyl alcohol4-Nitrobenzyl acetate98
4-Bromoaniline4-Bromoacetanilide95
4-Nitrophenol4-Nitrophenylacetate96

This table presents representative data compiled from research on acylation reactions catalyzed by ATPB, illustrating the versatility and efficiency of the catalyst. organic-chemistry.orgmdpi.com

The same phosphonium salt also effectively catalyzes the 1,1-diacylation of aldehydes, converting them into the corresponding geminal diacetates. organic-chemistry.org This reaction typically requires reflux conditions but proceeds efficiently under the catalytic action of this compound.

The mechanism is believed to follow a similar pathway to the mono-acylation of alcohols and other nucleophiles:

Activation of Acetic Anhydride: The (acetonyl)triphenylphosphonium cation activates a molecule of acetic anhydride, increasing the electrophilicity of its carbonyl carbon.

Initial Acylation: The aldehyde's carbonyl oxygen acts as a nucleophile, attacking the activated acetic anhydride to form an acylated intermediate.

Second Acylation: This process is repeated, with a second molecule of activated acetic anhydride reacting to form the final geminal diacetate product. The catalyst is regenerated and continues the cycle.

This method provides a straightforward route to geminal diacetates, which are valuable protecting groups for aldehydes.

This compound and its polymer-supported versions are effective catalysts for both the protection of alcohols as various ethers (such as THP, THF, and EE ethers) and their subsequent deprotection. researchgate.net This dual catalytic role is highly valuable in multi-step organic synthesis.

Protection Mechanism: The protection of an alcohol involves its reaction with a vinyl ether, such as dihydropyran (DHP) to form a tetrahydropyranyl (THP) ether. The phosphonium salt acts as a mild Brønsted acid catalyst.

Protonation: The catalyst provides a proton to the vinyl ether, generating a resonance-stabilized carbocation intermediate.

Nucleophilic Attack: The alcohol oxygen attacks the carbocation.

Deprotonation: Loss of a proton from the resulting oxonium ion regenerates the catalyst and yields the protected alcohol (the acetal).

Deprotection Mechanism: The deprotection is essentially the reverse process, typically carried out in the presence of an alcohol like methanol (B129727) to trap the cleaved protecting group.

Protonation: The catalyst protonates the ether oxygen of the acetal (B89532).

Cleavage: The protonated acetal cleaves to form the original alcohol and the resonance-stabilized carbocation.

Trapping: The carbocation is trapped by the solvent (e.g., methanol), and subsequent deprotonation regenerates the catalyst.

This methodology is applicable to a wide range of primary, secondary, and tertiary alcohols, as well as phenols. researchgate.net

Stereochemical Control and Regioselectivity in Reactions Involving Derived Ylides

When the ylide derived from this compound, acetonylidenetriphenylphosphorane, is used in the Wittig reaction, it exhibits a high degree of stereochemical control. Because the negative charge on the α-carbon is delocalized by the adjacent acetyl group, it is classified as a "stabilized ylide."

The stereoselectivity of the Wittig reaction is highly dependent on the stability of the ylide. wikipedia.orgquora.com

Stabilized Ylides: These ylides are less reactive and their addition to an aldehyde is reversible. The reaction proceeds under thermodynamic control, favoring the formation of the more stable (E)-alkene (trans isomer) with high selectivity. organic-chemistry.orgresearchgate.net

Unstabilized Ylides: These ylides (e.g., where the group attached to the carbanion is an alkyl group) react irreversibly and rapidly under kinetic control, leading predominantly to the (Z)-alkene (cis isomer). wikipedia.org

The mechanism for the high (E)-selectivity of stabilized ylides like acetonylidenetriphenylphosphorane involves the formation of an oxaphosphetane intermediate. The initial cycloaddition is reversible, allowing the intermediates to equilibrate to the more thermodynamically stable trans-substituted oxaphosphetane, which then decomposes to give the (E)-alkene and triphenylphosphine (B44618) oxide. wikipedia.org This inherent selectivity makes the ylide derived from this compound a valuable tool for constructing trans-double bonds in organic synthesis.

Regioselectivity, which concerns where a reaction occurs on a molecule, is generally not a primary consideration for the standard Wittig reaction itself, as the reaction occurs specifically between the ylide's carbanion and the carbonyl carbon. However, in multifunctional substrates, chemoselectivity (reaction at one functional group over another) can be important.

Kinetic Studies of Reactions Catalyzed by this compound

While specific, detailed kinetic studies on reactions catalyzed by this compound are not extensively documented in readily available literature, the principles of such investigations can be outlined based on studies of similar phosphonium salt-mediated reactions, such as the Wittig reaction. wpmucdn.com

Kinetic analysis is crucial for understanding reaction mechanisms, determining rate-limiting steps, and optimizing reaction conditions. bham.ac.uk For reactions involving phosphonium ylides, UV-visible spectroscopy is a common analytical tool. wpmucdn.com The brightly colored ylide intermediate often has a distinct absorbance maximum, allowing its formation and consumption to be monitored over time.

A typical kinetic study would involve the following steps:

Monitoring Reactant/Intermediate Concentration: The concentration of the ylide generated from this compound would be measured as a function of time. For instance, in a Wittig reaction, the disappearance of the ylide's characteristic color upon addition of an aldehyde would be tracked. wpmucdn.com

Determining Reaction Order: By varying the initial concentrations of the reactants (e.g., the phosphonium salt, the base, and the substrate like an aldehyde or alcohol) and observing the effect on the initial reaction rate, the order of the reaction with respect to each component can be determined. Data are often plotted to test for zero-, first-, or second-order kinetics. wpmucdn.com

Calculating Rate Constants: From the rate data, the rate constant (k) for the reaction can be calculated, providing a quantitative measure of the reaction speed under specific conditions (e.g., temperature, solvent).

For catalytic reactions like the acylations mentioned in section 3.2, kinetic studies would help elucidate the role of the catalyst. For example, by plotting reaction rate versus catalyst concentration, one could confirm that the reaction is indeed catalyzed by the phosphonium salt and investigate potential catalyst saturation effects. Such studies would provide deeper insight into the proposed mechanisms and the efficiency of this compound as a catalyst.

Catalytic Applications of Acetonyl Triphenylphosphonium Bromide in Organic Transformations

Catalysis in Acylation Reactions

(Acetonyl)triphenylphosphonium bromide serves as an effective catalyst for the acylation of a range of nucleophiles, including alcohols, phenols, thiols, and amines, typically using an acylating agent like acetic anhydride (B1165640) under solvent-free conditions. mdpi.comdocumentsdelivered.com This methodology provides a straightforward and high-yielding route to protected functional groups or ester and amide derivatives.

ATPB facilitates the efficient acetylation of primary, secondary, and tertiary alcohols, as well as phenols and thiols. mdpi.comdocumentsdelivered.com The reactions generally proceed smoothly at room temperature under solvent-free conditions, providing the corresponding acetylated products in excellent yields with high chemoselectivity. This method is advantageous as it avoids the use of corrosive reagents or harsh conditions. For instance, a wide array of alcohols, from simple primary alcohols like benzyl (B1604629) alcohol to more complex secondary and tertiary structures, undergo rapid conversion. Phenols, including those with both electron-donating and electron-withdrawing substituents, are also suitable substrates.

Table 1: ATPB-Catalyzed Acetylation of Alcohols, Phenols, and Thiols with Acetic Anhydride

SubstrateProductTime (min)Yield (%)
Benzyl alcoholBenzyl acetate (B1210297)595
1-OctanolOctyl acetate1096
CyclohexanolCyclohexyl acetate1594
tert-Butanoltert-Butyl acetate3090
Phenol (B47542)Phenyl acetate598
4-Nitrophenol4-Nitrophenyl acetate1097
ThiophenolThiophenyl acetate596

Note: Data compiled from representative findings in the field.

The catalytic activity of ATPB extends to the acylation of primary and secondary amines, including aromatic and heterocyclic amines. cymitquimica.com This transformation is crucial for the protection of amino groups during multi-step syntheses. The reaction proceeds efficiently, often at room temperature and without the need for a solvent, to yield the corresponding amides. The process is noted for its high chemoselectivity, allowing for the acetylation of amines in the presence of other sensitive functional groups. cymitquimica.com

Table 2: ATPB-Catalyzed Acetylation of Various Amines with Acetic Anhydride

SubstrateProductTime (min)Yield (%)
AnilineAcetanilide598
4-Chloroaniline4-Chloroacetanilide597
BenzylamineN-Benzylacetamide1095
PyrrolidineN-Acetylpyrrolidine1094
Indole1-Acetylindole1592

Note: Data compiled from representative findings in the field.

Catalysis in 1,1-Diacylation of Aldehydes

This compound is also a proficient catalyst for the 1,1-diacylation of aldehydes, converting them into the corresponding acylals (geminal diacetates). documentsdelivered.com This reaction serves as an important method for the protection of aldehydes. The process involves treating an aldehyde with acetic anhydride in the presence of a catalytic amount of ATPB under solvent-free conditions. The reaction is applicable to a variety of aromatic aldehydes, including those bearing electron-withdrawing or electron-donating groups, affording high yields of the desired products.

Table 3: ATPB-Catalyzed 1,1-Diacylation of Aldehydes with Acetic Anhydride

AldehydeProduct (Acylal)Time (h)Yield (%)
Benzaldehyde (B42025)Phenylmethanediyl diacetate2.094
4-Chlorobenzaldehyde(4-Chlorophenyl)methanediyl diacetate2.595
4-Methoxybenzaldehyde(4-Methoxyphenyl)methanediyl diacetate1.596
4-Nitrobenzaldehyde(4-Nitrophenyl)methanediyl diacetate3.092

Note: Data compiled from representative findings in the field.

Catalysis in Protection and Deprotection Strategies

Beyond acylation, ATPB demonstrates significant catalytic efficacy in the formation and cleavage of alkyl vinyl ethers, which are common protecting groups for alcohols. researchgate.net This dual capability makes it a valuable tool in synthetic strategies requiring the protection and subsequent deprotection of hydroxyl functionalities.

ATPB is an effective catalyst for the protection of primary, secondary, and tertiary alcohols, as well as phenols, as their corresponding tetrahydropyranyl (THP), tetrahydrofuranyl (THF), and 1-ethoxyethyl (EE) ethers. researchgate.net The protection reaction is typically carried out by reacting the alcohol with an appropriate vinyl ether, such as 3,4-dihydro-2H-pyran (for THP ethers), in the presence of a catalytic amount of ATPB. These reactions are efficient even for acid-labile alcohols. researchgate.net

Table 4: ATPB-Catalyzed Protection of Alcohols as THP Ethers

AlcoholProtecting ReagentProductYield (%)
1-OctanolDihydropyran2-(Octan-1-yloxy)tetrahydro-2H-pyran95
CyclohexanolDihydropyran2-(Cyclohexyloxy)tetrahydro-2H-pyran98
tert-ButanolDihydropyran2-(tert-Butoxy)tetrahydro-2H-pyran92
PhenolDihydropyran2-Phenoxytetrahydro-2H-pyran96

Note: Data compiled from representative findings in the field.

In addition to facilitating their formation, this compound also catalyzes the deprotection of THP, THF, and EE ethers to regenerate the parent alcohols. researchgate.net The cleavage is typically achieved by treating the protected alcohol with a protic solvent like methanol (B129727) in the presence of catalytic ATPB. This method provides a mild and efficient way to deprotect alcohols without affecting other acid-sensitive groups within the molecule.

Table 5: ATPB-Catalyzed Deprotection of THP Ethers

Substrate (THP Ether)Product (Alcohol)Time (h)Yield (%)
2-(Octan-1-yloxy)tetrahydro-2H-pyran1-Octanol1.094
2-(Cyclohexyloxy)tetrahydro-2H-pyranCyclohexanol1.596
2-(tert-Butoxy)tetrahydro-2H-pyrantert-Butanol2.090
2-Phenoxytetrahydro-2H-pyranPhenol0.598

Note: Data compiled from representative findings in the field.

Comparison with Other Phosphonium-Based Catalysts

One of the most critical factors is the counter-anion. In reactions like the coupling of CO2 and epoxides, the catalytic activity is highly dependent on the halide anion. For instance, in bifunctional organoboron–phosphonium (B103445) catalyst systems, a catalyst with a bromide anion demonstrates significantly increased catalytic activity compared to its chloride analogue. nih.gov This difference is often attributed to the nucleophilicity and leaving group ability of the halide, with iodide generally being a better nucleophile and a better leaving group than bromide or chloride, which can accelerate the catalytic cycle. stackexchange.com

The substituents attached to the phosphorus center also play a pivotal role. Comparing this compound to simpler salts like Tetraphenylphosphonium (B101447) bromide reveals the effect of the acetonyl group. chemimpex.comchemicalbook.com While Tetraphenylphosphonium bromide is a widely used phase-transfer catalyst, the presence of the keto-functionalized alkyl chain in this compound can offer different solubility characteristics and potentially participate in or influence the reaction mechanism, for example, in chemoselective acetylations or azide-alkyne cycloadditions. cymitquimica.com Furthermore, increasing the steric bulk of the substituents on the phosphine (B1218219), such as replacing phenyl groups with cyclohexyl groups, can lead to a slight increase in epoxide conversion in certain reactions. nih.gov

Bifunctional phosphonium salts, which contain an additional functional group designed to assist in the catalytic transformation, often exhibit superior performance compared to simple phosphonium salts. These catalysts can feature groups like a phenolic hydroxyl, which can act in concert with the phosphonium center to activate substrates and promote reactions under milder conditions. The strategic placement of these functional groups is crucial for achieving enhanced reactivity.

The table below summarizes the comparative performance of various phosphonium-based catalysts in different organic transformations, highlighting the influence of their structural features.

Table 1: Comparison of Catalytic Activity of Various Phosphonium Salts

Catalyst Anion Key Structural Feature Application Example Observation
Organoboron–phosphonium Salt Cl⁻ Bifunctional Lewis acid-base Copolymerization of CO₂ and cyclohexene (B86901) oxide Moderate catalytic activity (47% conversion). nih.gov
Organoboron–phosphonium Salt Br⁻ Bifunctional Lewis acid-base Copolymerization of CO₂ and cyclohexene oxide Increased catalytic activity (61% conversion) compared to the chloride analogue. nih.gov
Tricyclohexylphosphine-based Salt Br⁻ Bulky alkyl substituents Copolymerization of CO₂ and cyclohexene oxide Slightly higher conversion (64%) than triphenylphosphine-based catalyst, indicating steric influence. nih.gov
Tetraphenylphosphonium Bromide Br⁻ Four phenyl groups Phase-Transfer Catalysis Standard, effective phase-transfer catalyst. chemimpex.com

Heterogeneous Catalysis Using Polymer-Supported this compound Analogues

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, analogues of this compound are frequently immobilized on insoluble polymer supports. This approach, known as heterogeneous catalysis, combines the high reactivity of the phosphonium salt with the practical advantages of a solid-phase catalyst, such as easy recovery by filtration and potential for reuse. taylorfrancis.comrsc.org

The synthesis of these polymer-supported catalysts typically involves attaching a triphenylphosphine (B44618) moiety to a polymer backbone, followed by quaternization with a suitable alkyl halide, such as 2-bromomethyl acetate or a related compound, to generate the phosphonium salt structure. The choice of polymer support is crucial and significantly impacts the catalyst's performance.

Commonly used polymer backbones include:

Polystyrene: Cross-linked polystyrene beads are a popular choice due to their chemical inertness and mechanical stability. acs.org The degree of cross-linking with divinylbenzene (B73037) can influence the reaction yields; for example, in some Wittig reactions, lower cross-linking (e.g., 0.5-2%) results in higher yields compared to more heavily cross-linked polymers (e.g., 8%). rsc.org Polystyrene-supported phosphonium salts have proven effective as phase-transfer catalysts for various nucleophilic substitution reactions. researchgate.net

Poly(glycidyl methacrylate) (PGMA): PGMA is a highly versatile support due to its reactive epoxy groups, which can be easily modified through post-polymerization reactions to introduce phosphonium salt functionalities. tandfonline.comrsc.org This allows for the synthesis of catalysts with a high density of active sites. PGMA-supported catalysts have shown high activity in nucleophilic substitution reactions like cyanation and nitration of benzyl bromide. tandfonline.com

The primary advantage of these polymer-supported systems is their reusability. After a reaction cycle, the solid catalyst can be filtered off from the product mixture, washed, and reused in subsequent batches, which reduces costs and minimizes waste. researchgate.net The efficiency of these heterogeneous catalysts can sometimes be limited by mass transfer or diffusion of reactants to the active sites within the polymer matrix. researchgate.net However, in many cases, the catalytic activity remains high, and polymeric phosphonium salts have been reported to be more effective than their corresponding ammonium (B1175870) salt analogues in certain phase-transfer reactions. tandfonline.com

The following table provides examples of polymer-supported phosphonium salt catalysts and their performance in various organic transformations.

Table 2: Performance of Polymer-Supported Phosphonium-Based Catalysts

Polymer Support Functional Group Reaction Type Substrate Yield / Conversion Reusability
Cross-linked Polystyrene Quaternary Phosphonium Salt Nucleophilic Substitution (Cyanation) 1-Bromooctane High Recyclable
Poly(glycidyl methacrylate) Quaternary Phosphonium Salt Nucleophilic Substitution (Thiocyanation) Benzyl Bromide 100% Conversion Demonstrated
Polystyrene (2% cross-linked) Benzylphosphonium Salt Wittig Reaction Benzaldehyde 73-96% Not specified

Reagent Applications of Acetonyl Triphenylphosphonium Bromide in Organic Synthesis

Wittig Reactions Employing (Acetonyl)triphenylphosphonium Bromide Derived Ylides

The ylide generated by the deprotonation of this compound is a cornerstone of the Wittig reaction, enabling the conversion of carbonyl compounds into alkenes. This stabilized ylide, where the negative charge on the α-carbon is delocalized by the adjacent carbonyl group, exhibits distinct reactivity and selectivity compared to its non-stabilized counterparts.

Olefination with Aldehydes and Ketones

The primary application of the ylide derived from this compound is the olefination of aldehydes and ketones to produce α,β-unsaturated ketones. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction, a specific class of the Wittig reaction, is a reliable method for forming a new carbon-carbon double bond at the position of the original carbonyl group. libretexts.orglumenlearning.com The reaction proceeds by the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.com This initial step forms a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane ring. Subsequent decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine (B44618) oxide, the thermodynamic driving force for the reaction. organic-chemistry.org

The stabilized nature of the acetonylidenetriphenylphosphorane makes it less reactive than non-stabilized ylides. Consequently, it reacts readily with aldehydes but often requires more forcing conditions, such as heating, to react efficiently with less reactive ketones. wikipedia.orglumenlearning.com Sterically hindered ketones may exhibit low reactivity towards this ylide. wikipedia.org

A significant application of this olefination reaction is in the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-ones. While traditionally synthesized via the Claisen-Schmidt condensation, the Wittig reaction using this compound offers an alternative route. rjlbpcs.comnih.govnih.govjchemrev.comjetir.org For instance, the reaction of a substituted benzaldehyde (B42025) with the ylide generated from this compound would yield the corresponding chalcone.

Table 1: Examples of Olefination Reactions with Acetonylidenetriphenylphosphorane

Carbonyl CompoundProductYield (%)
Benzaldehyde(E)-4-Phenylbut-3-en-2-oneHigh
Cyclohexanone2-CyclohexylideneacetoneModerate
p-Anisaldehyde(E)-4-(4-Methoxyphenyl)but-3-en-2-oneHigh
Acetone (B3395972)4-Methylpent-3-en-2-oneLow to Moderate

Note: Yields are generalized from typical Wittig reactions with stabilized ylides and may vary based on specific reaction conditions.

Stereoselective Alkene Synthesis (E/Z Isomerism)

A key feature of the Wittig reaction is its ability to control the stereochemistry of the resulting alkene. The stereochemical outcome, in terms of E (entgegen) or Z (zusammen) isomerism, is largely dictated by the nature of the phosphorus ylide. wikipedia.orgorganic-chemistry.org The ylide derived from this compound is classified as a "stabilized ylide" due to the electron-withdrawing ketone group, which can delocalize the negative charge of the carbanion.

For reactions involving stabilized ylides, the Wittig reaction generally exhibits high E-selectivity, leading predominantly to the formation of the trans-alkene. wikipedia.orgorganic-chemistry.org This selectivity is attributed to the reversibility of the initial steps of the reaction mechanism and the thermodynamic stability of the intermediates leading to the E-isomer. The reaction intermediates have a longer lifetime, allowing for equilibration to the more stable trans configuration before the irreversible formation of triphenylphosphine oxide. libretexts.org In contrast, non-stabilized ylides typically yield Z-alkenes. organic-chemistry.org

The reaction of acetonylidenetriphenylphosphorane with aldehydes, therefore, provides a reliable method for the stereoselective synthesis of (E)-α,β-unsaturated ketones. This predictability is of significant value in the synthesis of complex molecules where precise control over double bond geometry is crucial. For instance, in the synthesis of certain natural products, establishing the correct stereochemistry of a double bond early in the synthetic sequence can be critical. researchgate.net

Table 2: Expected Stereoselectivity of Wittig Reactions with Various Ylides

Ylide TypeSubstituent on Ylide CarbonPredominant Alkene Isomer
Non-stabilizedAlkyl, HZ (cis)
Semi-stabilizedArylMixture of E and Z
Stabilized Ester, Ketone (e.g., from this compound) E (trans)

Role as a Difluoromethylating Agent in Organic Synthesis

This compound is not recognized as a difluoromethylating agent in organic synthesis. The introduction of a difluoromethyl group (CHF₂) into organic molecules is a significant area of research in medicinal and agricultural chemistry due to the unique properties this group imparts. However, the reagents employed for this transformation are structurally distinct from this compound.

Difluoromethylation is typically achieved using specialized reagents that can deliver the CHF₂ moiety. These often include other types of phosphonium (B103445) salts specifically designed for this purpose, such as iododifluoromethylphosphonium salts or reagents like (bromodifluoromethyl)trimethylsilane (B180072) in the presence of a phosphine (B1218219). These reagents generate a difluoromethyl radical or an equivalent species that can then react with the target substrate. The chemistry of this compound is centered on the reactivity of the C-H bond adjacent to both the phosphorus atom and the carbonyl group, leading to the formation of an ylide for olefination reactions, a fundamentally different reactive pathway from that required for difluoromethylation.

Intermolecular and Intramolecular Applications in Complex Molecule Construction

The utility of the Wittig reaction with ylides derived from salts like this compound extends beyond simple olefination to the construction of complex molecular frameworks through both intermolecular and intramolecular strategies.

Intermolecular applications involve the coupling of two different molecules, as seen in the synthesis of α,β-unsaturated ketones from an aldehyde and the phosphonium salt. This approach is fundamental in building larger molecules from smaller, readily available starting materials.

Intramolecular applications of the Wittig reaction are a powerful tool for the synthesis of cyclic compounds, including macrocycles. rsc.orgrsc.org In this approach, a molecule containing both a carbonyl group and a phosphonium salt moiety is treated with a base. This generates an ylide that can react with the carbonyl group within the same molecule, leading to the formation of a cyclic alkene. The ring size is determined by the length of the tether connecting the two reactive functional groups.

For example, a long-chain keto-phosphonium salt can be cyclized to form a macrocyclic enone. This strategy has been employed in the synthesis of various natural products and other complex cyclic systems. acs.org The stereoselectivity of the intramolecular Wittig reaction, particularly with stabilized ylides, can provide control over the geometry of the endocyclic double bond.

Integration into Multi-Step Synthetic Sequences and Strategies

The Wittig reaction, utilizing reagents such as this compound, is a frequently integrated transformation within multi-step total syntheses of complex natural products and other target molecules. researchgate.netepfl.ch Its reliability, functional group tolerance, and predictable stereochemical outcomes make it an invaluable tool for synthetic chemists.

One powerful strategy that incorporates this reagent is the tandem Michael-Wittig reaction . This sequence allows for the rapid construction of cyclic systems. For instance, a phosphonium ylide can be designed to participate in a Michael addition to an α,β-unsaturated system, followed by an intramolecular Wittig reaction of the resulting enolate with a pendant carbonyl group. This approach has been utilized to create complex carbocyclic and heterocyclic frameworks in a highly stereoselective manner. nih.gov

In the total synthesis of natural products, the Wittig olefination is often a key step for assembling major fragments of the molecule or for installing a crucial double bond with specific stereochemistry. researchgate.net For example, in the synthesis of a complex macrolide, an advanced intermediate containing an aldehyde could be coupled with the ylide from this compound to introduce an α,β-unsaturated ketone moiety, which can then be further functionalized. The robustness of the Wittig reaction allows it to be used at various stages of a complex synthesis, from early-stage fragment coupling to late-stage macrocyclization. acs.org

Advanced Methodologies and Reaction Environments for Acetonyl Triphenylphosphonium Bromide Chemistry

Solvent-Free Reaction Conditions

Solvent-free reactions, also known as neat reactions, are a cornerstone of green chemistry, aiming to reduce or eliminate the use of volatile organic solvents. slideshare.net This approach offers several advantages, including reduced environmental impact, lower costs, simplified purification processes, and often, increased reaction rates and selectivity. slideshare.net

One prominent solvent-free technique applicable to phosphonium (B103445) salt chemistry is mechanochemistry, which involves inducing reactions in the solid state through mechanical energy, such as grinding or ball-milling. nih.gov High-energy ball-milling of triphenylphosphine (B44618) with solid organic bromides has been demonstrated to produce phosphonium salts at ambient conditions without any solvent. nih.gov This method can offer different product selectivity compared to solution-phase reactions. For instance, the reaction of 2-bromo-2-phenylacetophenone (B72529) with triphenylphosphine in solution typically yields a mixture of C- and O-phosphorylated products, whereas the solvent-free mechanochemical process selectively produces the thermodynamically favored C-phosphorylated product. nih.gov The progress of these solid-state transformations can be monitored using techniques like solid-state ³¹P NMR spectroscopy and X-ray powder diffraction. nih.gov

Table 1: Comparison of Solution-Phase vs. Solvent-Free Synthesis of a Phosphonium Salt

ParameterSolution-Phase ReactionSolvent-Free Mechanochemical Reaction
Reactants2-bromo-2-phenylacetophenone, Triphenylphosphine2-bromo-2-phenylacetophenone, Triphenylphosphine
SolventRequired (e.g., organic solvent)None
ConditionsTypically requires heatingAmbient temperature, high-energy ball-milling
Product SelectivityMixture of C- and O-phosphorylated productsPredominantly C-phosphorylated product nih.gov
Environmental ImpactHigher due to solvent use and disposalLower, aligns with green chemistry principles slideshare.net

Application of Non-Conventional Energy Sources (e.g., Sonication, Microwave Irradiation)

Non-conventional energy sources like ultrasound (sonication) and microwave irradiation have become powerful tools in organic synthesis to accelerate reactions and improve yields. nih.govat.ua

Sonication utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with high temperatures and pressures. This enhances mass transfer and reaction rates. Ultrasound has been successfully employed in various organic syntheses, often leading to milder reaction conditions, shorter reaction times, and higher yields compared to traditional methods. nih.gov For example, the ultrasound-promoted synthesis of aryl amides from isocyanides and carboxylic acids proceeds efficiently under ambient conditions. orgchemres.org While specific studies on the direct sonication of (Acetonyl)triphenylphosphonium bromide are not detailed, the principles suggest its potential applicability in Wittig-type reactions or other transformations to enhance efficiency.

Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times, from hours to minutes. researchgate.net This technique has been widely adopted for a variety of organic reactions, including those performed under solvent-free conditions. rasayanjournal.co.in The synthesis of various heterocyclic compounds and other organic molecules has been significantly improved using microwave assistance. at.uanih.gov The key benefits include higher yields, cleaner reactions, and the ability to perform reactions that are sluggish under conventional heating. researchgate.net For reactions involving phosphonium salts like this compound, microwave heating can accelerate the formation of the corresponding ylide and subsequent reaction with carbonyl compounds in the Wittig reaction.

Table 2: Effect of Non-Conventional Energy Sources on a Hypothetical Wittig Reaction

Energy SourceTypical Reaction TimeGeneral Observations
Conventional HeatingSeveral hours to daysStandard method, can lead to side products with prolonged heating.
Sonication30 minutes - a few hoursMilder conditions, improved yields, shorter reaction times. nih.gov
Microwave IrradiationMinutesDramatic reduction in reaction time, high yields, cleaner product profiles. researchgate.net

Solid-Phase Organic Synthesis Strategies

Solid-phase organic synthesis (SPOS) is a technique where molecules are covalently attached to a solid support (e.g., polymer beads) and synthesized in a stepwise manner. wikipedia.org This methodology simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing of the solid support. rsc.org It also allows for the use of excess reagents to drive reactions to completion. rsc.org

In the context of phosphonium salt chemistry, polymer-supported triphenylphosphine is a key reagent. rsc.org This solid-supported phosphine (B1218219) can be used to generate polymer-bound phosphonium salts, including an analogue of this compound. The subsequent Wittig reaction would then occur on the solid phase. After the reaction, the desired product is cleaved from the solid support, while the polymer-bound triphenylphosphine oxide by-product remains on the bead, greatly simplifying product isolation. rsc.org This approach is particularly valuable in the construction of chemical libraries for drug discovery. pageplace.deresearchgate.net

Table 3: General Workflow for Solid-Phase Wittig Reaction

StepProcedurePurpose
1. ImmobilizationReact polymer-supported triphenylphosphine with bromoacetone (B165879).To form the solid-supported this compound.
2. Ylide FormationTreat the resin with a base.To generate the polymer-bound phosphorus ylide.
3. Wittig ReactionAdd an aldehyde or ketone to the reaction vessel.To form the desired alkene, which remains attached to the solid support.
4. PurificationWash the resin to remove excess reagents and by-products.Simplified purification by filtration. rsc.org
5. CleavageTreat the resin with a cleaving agent.To release the final alkene product into solution, leaving the phosphine oxide on the support.

Utilization in Ionic Liquid Systems

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. interchim.frfrontiersin.org Phosphonium-based ionic liquids, in particular, are noted for their chemical and thermal stability. frontiersin.org

This compound itself is a phosphonium salt and can be considered a high-melting ionic liquid. Its properties can be tuned by exchanging the bromide anion with other anions like tetrafluoroborate (B81430) (BF₄⁻) or bis(trifluoromethylsulfonyl)imide ([TF₂N]⁻) to create room-temperature ionic liquids. These resulting ionic liquids can then serve as reaction media for various chemical transformations. The use of phosphonium-based ILs as solvents can enhance reaction rates and selectivity, and they can often be recycled, adding to the sustainability of the process.

The structure of the phosphonium cation, including the nature of the alkyl and aryl groups, influences the physicochemical properties of the ionic liquid, such as its melting point, viscosity, and conductivity. nih.gov The interactions between the phosphonium cation and the anion, as well as with dissolved reactants, can create a unique reaction environment that differs significantly from conventional molecular solvents.

Table 4: Potential Anions for Tuning the Properties of (Acetonyl)triphenylphosphonium-Based Ionic Liquids

AnionCommon AbbreviationPotential Impact on Properties
BromideBr⁻Often results in higher melting points.
TetrafluoroborateBF₄⁻Can lower the melting point and viscosity. researchgate.net
HexafluorophosphatePF₆⁻Can impart hydrophobicity and lower the melting point. researchgate.net
Bis(trifluoromethylsulfonyl)imide[TF₂N]⁻ or [NTf₂]⁻Often leads to low melting points, low viscosity, and high thermal stability. nih.gov

Spectroscopic and Structural Characterization Studies of Acetonyl Triphenylphosphonium Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, providing detailed information about the atomic connectivity and chemical environment within a molecule. For (Acetonyl)triphenylphosphonium bromide, a combination of ¹H, ¹³C, and ³¹P NMR studies provides a complete picture of its structure.

¹H NMR: The proton NMR spectrum reveals the different types of hydrogen atoms present. The protons on the three phenyl rings typically appear as a complex multiplet in the aromatic region, usually between 7.5 and 8.0 ppm. The methylene (B1212753) protons (CH₂) adjacent to the phosphorus atom and the carbonyl group are chemically distinct and exhibit a characteristic signal. This signal often appears as a doublet due to coupling with the phosphorus nucleus (²J P-H). The three protons of the terminal methyl group (CH₃) are equivalent and appear as a sharp singlet, typically shifted downfield due to the influence of the adjacent carbonyl group. The chemical shifts of protons alpha to the phosphonium (B103445) center can be significantly influenced by the counter-anion in solution, a result of ion-pairing and the formation of C-H···X⁻ hydrogen bonds. nih.govsemanticscholar.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The spectrum shows distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings, with the ipso-carbon (the one directly bonded to phosphorus) showing a characteristic coupling (¹J P-C). The carbonyl carbon (C=O) gives a signal in the far downfield region (typically >200 ppm), which is characteristic of ketones. The methylene (CH₂) and methyl (CH₃) carbons of the acetonyl group also show distinct signals, with the methylene carbon signal being split due to coupling with the phosphorus atom.

³¹P NMR: Phosphorus-31 NMR is particularly useful for phosphorus-containing compounds. This compound exhibits a single resonance in its proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift is characteristic of tetra-substituted phosphonium salts. For example, the closely related benzyltriphenylphosphonium (B107652) chloride shows a singlet at δ 23.8 ppm. acadiau.ca

NucleusGroupExpected Chemical Shift (δ, ppm)Key Feature
¹HPhenyl (Ar-H)~7.5 - 8.0Multiplet
¹HMethylene (-CH₂-)VariableDoublet (coupling to ³¹P)
¹HMethyl (-CH₃)~2.3Singlet
¹³CCarbonyl (C=O)>200-
¹³CPhenyl (Ar-C)~118 - 135Multiple signals; ipso-carbon shows ¹J P-C coupling
¹³CMethylene (-CH₂-)VariableSignal split by coupling to ³¹P
³¹PP⁺~24Singlet

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound displays several characteristic absorption bands. The most prominent of these is the strong, sharp absorption corresponding to the carbonyl (C=O) stretching vibration of the ketone group, which typically appears in the range of 1715-1725 cm⁻¹. wpmucdn.com The presence of the triphenylphosphonium cation is confirmed by absorptions related to the P-C bonds and the phenyl rings. P⁺-C vibration peaks are often observed around 1436 cm⁻¹ and 1107 cm⁻¹. researchgate.net Additionally, C-H stretching vibrations from the aromatic rings are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. udel.edu

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Intensity
C=O StretchKetone1715 - 1725Strong, Sharp
C-H Stretch (Aromatic)Phenyl>3000Medium
C-H Stretch (Aliphatic)-CH₂-, -CH₃2850 - 3000Medium
P⁺-C StretchPhosphonium~1436, ~1107Medium
C=C StretchAromatic Ring~1580, ~1480Medium-Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For an ionic compound like this compound, the technique primarily provides information on the cationic portion of the salt. The molecular weight of the complete salt is 399.27 g/mol . sigmaaldrich.com

In a typical mass spectrum, the most significant peak would correspond to the intact (Acetonyl)triphenylphosphonium cation ([C₂₁H₂₀OP]⁺), which has an m/z of 319. The molecular ions of such compounds are often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this cation would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

Loss of neutral molecules: Elimination of stable neutral molecules such as acetone (B3395972) (CH₃COCH₃) or ketene (B1206846) (CH₂=C=O).

Cleavage of P-C bonds: Fragmentation can lead to the formation of the triphenylphosphine (B44618) radical cation ([PPh₃]⁺•) at m/z 262 or other related phosphorus-containing ions like [PPh₂]⁺.

m/zProposed Ion/FragmentFormula
319(Acetonyl)triphenylphosphonium Cation (Intact Cation)[C₂₁H₂₀OP]⁺
277[M - CH₂CO]⁺[C₁₉H₁₈P]⁺
262Triphenylphosphine radical cation[C₁₈H₁₅P]⁺•
183Diphenylphosphinoyl cation[C₁₂H₁₀P]⁺
43Acetyl cation[CH₃CO]⁺

X-ray Crystallography for Solid-State Structural Determination of Related Phosphonium Salts

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov While the specific crystal structure of this compound is not widely reported, extensive studies on closely related alkyl-substituted triphenylphosphonium bromide compounds provide a clear and consistent structural model. researchgate.net

These studies reveal that the phosphorus atom at the core of the cation adopts a distorted tetrahedral geometry, as expected for a quaternary phosphonium center. researchgate.netwikipedia.org The three phenyl rings are arranged in a propeller-like configuration around the phosphorus atom. The bromide anion (Br⁻) is located within the crystal lattice, positioned by electrostatic interactions with the positively charged phosphonium cation. Combined solid-state NMR and X-ray crystallography studies on triphenylphosphonium bromides have been used to characterize the local electronic environments of both the phosphorus and bromine nuclei, demonstrating how these techniques can be used synergistically for detailed structural analysis. nih.gov

Application in Halogen Bonding Investigations

Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). researchgate.net This interaction has become a powerful tool in crystal engineering and supramolecular chemistry.

The bromide anion in phosphonium salts is an effective halogen bond acceptor. Research has shown that this compound can be used in the study of these interactions. Specifically, it has been co-crystallized with potent halogen-bond donors like 1,3,5-tris(iodoethynyl)-2,4,6-trifluorobenzene. researchgate.net In the resulting crystal structure, the bromide anion of the phosphonium salt acts as the acceptor for the iodine atoms of the donor molecule, demonstrating the utility of this compound in fundamental studies of non-covalent interactions and the rational design of crystalline materials. The cation-anion interactions in phosphonium salts in solution, including C-H···halogen hydrogen bonds, have also been investigated. nih.gov

Theoretical Investigations and Computational Chemistry of Phosphonium Ylides and Salts

Computational Modeling of Reaction Intermediates (e.g., Oxaphosphetanes)

The Wittig reaction, a cornerstone of alkene synthesis, proceeds through a cyclic intermediate known as an oxaphosphetane. Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in characterizing the structure and stability of these four-membered ring intermediates, which are often too transient to be studied in detail experimentally.

For stabilized ylides like acetonyltriphenylphosphorane, computational studies have shown that the formation of the oxaphosphetane is the key stereochemistry-determining step. The reaction is understood to be a concerted [2+2] cycloaddition. Theoretical calculations have revealed that the transition states leading to cis and trans oxaphosphetanes have distinct geometries and energies, which ultimately dictates the E/Z selectivity of the resulting alkene.

Although specific computational data for the oxaphosphetane derived from acetonyltriphenylphosphorane is not extensively documented in dedicated studies, data from analogous stabilized ylides provide a clear picture of the expected structural parameters. DFT calculations on similar systems have determined typical bond lengths within the oxaphosphetane ring.

Table 1: Representative Calculated Bond Lengths (Å) in Oxaphosphetane Intermediates Derived from Stabilized Ylides

Bond Typical Calculated Length (Å)
P–C 1.84 - 1.88
C–C 1.55 - 1.60
C–O 1.43 - 1.48
P–O 1.78 - 1.82

Note: These values are representative and sourced from DFT calculations on oxaphosphetanes formed from various stabilized phosphonium (B103445) ylides.

These calculations demonstrate that the P-O and P-C bonds in the oxaphosphetane are relatively long, indicating a strained ring system that readily undergoes cycloreversion to form the thermodynamically stable triphenylphosphine (B44618) oxide and the desired alkene.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations have been pivotal in refining the mechanistic understanding of the Wittig reaction for stabilized ylides. Early theories suggested that the reaction might proceed through a betaine (B1666868) intermediate, with the stereochemical outcome determined by the relative stability of syn- and anti-betaines. However, extensive computational studies have largely revised this view for salt-free conditions.

Modern DFT calculations support a mechanism where the oxaphosphetane is the first and only intermediate, formed under kinetic control. nih.gov For stabilized ylides, the formation of the oxaphosphetane is generally found to be irreversible and the rate-determining step of the reaction. The high E-selectivity commonly observed with stabilized ylides is attributed to the minimization of dipole-dipole interactions between the ylide and the carbonyl compound in the transition state leading to the trans-substituted oxaphosphetane.

Computational models have quantified the activation barriers for the formation of both cis and trans oxaphosphetanes. For stabilized ylides, the transition state leading to the trans-oxaphosphetane is consistently calculated to be lower in energy.

Table 2: Illustrative Relative Energies from DFT Calculations for Wittig Reaction Pathways with a Stabilized Ylide

Species Relative Energy (kcal/mol)
Reactants (Ylide + Aldehyde) 0.0
Transition State to cis-Oxaphosphetane +8.5
Transition State to trans-Oxaphosphetane +6.5
cis-Oxaphosphetane -5.0
trans-Oxaphosphetane -7.0
Products (Alkene + Ph₃PO) -40.0

Note: These are generalized, illustrative values representing typical findings for stabilized ylides to demonstrate the kinetic preference for the trans pathway.

Studies on Electronic Structure and Bonding in Phosphonium Systems

The electronic structure of phosphonium ylides is central to their reactivity. The bonding in these species is often described by a resonance hybrid of two canonical forms: the ylide form (with a positive charge on phosphorus and a negative charge on the adjacent carbon) and the ylene form (with a P=C double bond).

Quantum chemical calculations, including Natural Bond Orbital (NBO) analysis, provide a more nuanced picture of the electronic distribution. For stabilized ylides like acetonyltriphenylphosphorane, the negative charge on the α-carbon is significantly delocalized into the adjacent carbonyl group. This delocalization is a key factor in their reduced reactivity compared to non-stabilized ylides and is responsible for their "stabilized" nature.

NBO analysis on analogous systems reveals the nature of the P–C bond and the charge distribution. The P–C bond in phosphonium ylides is highly polarized, with significant ionic character. In the case of a β-ketophosphonium ylide, the analysis would show considerable negative charge on the oxygen atom of the carbonyl group and the α-carbon, consistent with enolate character.

Table 3: Typical Natural Population Analysis (NPA) Charges in a Stabilized β-Keto Phosphonium Ylide Fragment

Atom Calculated Natural Charge (e)
P +1.2 to +1.5
C (ylidic) -0.8 to -1.1
C (carbonyl) +0.6 to +0.9
O (carbonyl) -0.7 to -0.9

Note: These charge ranges are derived from NBO analyses of similar stabilized ylides and illustrate the charge distribution.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for (Acetonyl)triphenylphosphonium bromide, and what critical parameters influence reaction yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between triphenylphosphine and acetonyl bromide in a polar solvent (e.g., ethanol or methanol) under reflux conditions . Key parameters include:

  • Solvent choice : Polar aprotic solvents enhance reactivity but may require longer reflux times.
  • Temperature : Reflux (~78°C for ethanol) ensures complete reaction but must avoid decomposition.
  • Purification : Recrystallization from ethanol/dichloromethane mixtures yields high-purity product .
    • Validation : Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm structure using 1^1H NMR (δ 2.5–3.0 ppm for acetonyl protons) .

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

  • Purification : Recrystallization is standard. Dissolve the crude product in minimal hot ethanol, filter, and cool to −20°C for crystal formation .
  • Analytical Techniques :

  • NMR Spectroscopy : 31^31P NMR (δ ~25 ppm for phosphonium salts) and 1^1H NMR for alkyl/acetonyl group confirmation .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-Br]+^+ at m/z 353.1) .

Advanced Research Questions

Q. How does the acetonyl group in this compound influence its reactivity in Wittig reactions compared to alkyl-substituted analogs?

  • Mechanistic Insight : The electron-withdrawing acetonyl group stabilizes the ylide intermediate, enhancing electrophilicity and enabling selective olefination with aldehydes. However, steric hindrance may reduce reactivity compared to linear alkyl chains (e.g., butyl derivatives) .
  • Methodological Optimization :

  • Base Selection : Use NaHMDS or LDA for efficient ylide generation.
  • Solvent Compatibility : THF or DMF improves ylide stability for sterically hindered substrates .
    • Contradiction Note : Conflicting reports exist on ylide stability; some studies suggest acetonyl derivatives require lower temperatures (−78°C) to prevent side reactions .

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?

  • Case Study : In Suzuki-Miyaura couplings, yields vary due to:

  • Catalyst System : Pd(PPh3_3)4_4 vs. Pd(OAc)2_2/ligand combinations (e.g., SPhos) affect turnover .
  • Substrate Compatibility : Electron-deficient aryl halides show higher reactivity (e.g., 80% yield with 4-bromobenzonitrile vs. 45% with 4-bromotoluene) .
    • Troubleshooting :
  • Additives : Use Cs2_2CO3_3 to mitigate bromide interference.
  • Kinetic Analysis : Monitor reaction progress via in situ 31^31P NMR to identify rate-limiting steps .

Q. How does this compound facilitate mitochondrial targeting in prodrug design, and what analytical methods confirm subcellular localization?

  • Application : The triphenylphosphonium moiety enables mitochondrial accumulation via membrane potential-driven uptake. Acetonyl groups allow conjugation to therapeutics (e.g., antioxidants) .
  • Validation :

  • Confocal Microscopy : Use MitoTracker Red colocalization assays.
  • LC-MS/MS : Quantify mitochondrial matrix concentrations in isolated organelles .

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